molecular formula C18H20N6O B2696498 2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1171208-54-0

2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2696498
CAS RN: 1171208-54-0
M. Wt: 336.399
InChI Key: WUSBPTRAQLBVRB-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The structure of the imidazole derivative and its complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . It has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antiviral Research

A notable application of compounds structurally related to 2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is in antiviral research. Studies have highlighted their effectiveness as antirhinovirus agents, with specific chemical analogs designed and synthesized to target human rhinovirus infections. These efforts aim to create potent antiviral agents through meticulous structural modifications and evaluations of antiviral activity (Hamdouchi et al., 1999).

Antimicrobial Activity

Another area of interest is the synthesis of new derivatives with antimicrobial properties. Research has explored the creation of compounds through various synthetic routes, resulting in molecules that exhibit pronounced antimicrobial activity. This includes the investigation of heteroaromatic o-aminonitrile derivatives, showcasing the potential of such compounds in addressing microbial resistance and offering new therapeutic strategies (Bhuiyan et al., 2006).

Anti-Inflammatory and Analgesic Agents

Compounds related to 2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide have also been investigated for their potential anti-inflammatory and analgesic properties. Novel synthetic pathways have led to the creation of derivatives that demonstrate significant activity in preclinical models, suggesting their utility in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer Research

The synthesis of novel derivatives and their evaluation as anticancer agents represent another crucial application. Through innovative synthetic methods, compounds exhibiting potent antitumor activity have been developed, contributing to the expanding arsenal of anticancer drugs. These efforts focus on identifying molecules with high efficacy and selectivity towards cancer cells, underscoring the importance of chemical modifications in enhancing therapeutic outcomes (Hamama et al., 2013).

Antipsychotic Research

Research into 2-phenyl-4-(aminomethyl)imidazoles, closely related to the original compound, has shown potential in the development of new antipsychotic medications. These studies aim to create more effective treatments for psychiatric disorders by exploring the dopamine D2 receptor binding properties of these compounds, offering insights into their therapeutic potential (Thurkauf et al., 1995).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved data, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The experimental results and drug-likeness properties of the imidazole complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

2-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-5-3-4-6-15(13)18(25)21-8-7-20-16-11-17(23-12-22-16)24-10-9-19-14(24)2/h3-6,9-12H,7-8H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBPTRAQLBVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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